1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H13ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-ethylpyrrole with formaldehyde and ammonium chloride under acidic conditions to form the corresponding methanamine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
- 1-(1H-pyrrol-2-yl)methanamine
- 1-(1-phenyl-1H-pyrrol-2-yl)methanamine
Uniqueness
1-(1-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the pyrrole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
2680540-31-0 |
---|---|
Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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